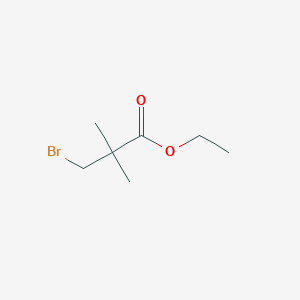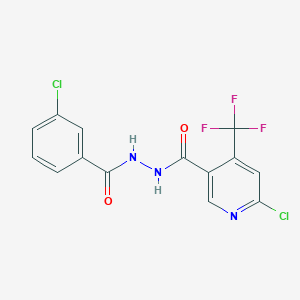
6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide
Overview
Description
6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide (CTNH) is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide has been found to exert its anticancer activity by inducing oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide in lab experiments is its high potency and selectivity towards cancer cells, making it a potential candidate for targeted cancer therapy. However, the low yield of 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide obtained through the synthesis method can be a limitation for large-scale production.
Future Directions
Future research studies can focus on optimizing the synthesis method of 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide to increase its yield and exploring its potential therapeutic applications in other diseases such as neurodegenerative disorders and diabetes. 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide can also be used in combination with other anticancer drugs to enhance their efficacy and reduce their side effects.
Conclusion
In conclusion, 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide is a novel compound that has shown promising results in various scientific research studies. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and mechanism of action make it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Future research studies can further explore its potential therapeutic applications and optimize its synthesis method for large-scale production.
Scientific Research Applications
6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide has shown promising results in various scientific research studies. It has been found to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide has also been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
properties
IUPAC Name |
6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3O2/c15-8-3-1-2-7(4-8)12(23)21-22-13(24)9-6-20-11(16)5-10(9)14(17,18)19/h1-6H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHARWVJVYLEFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



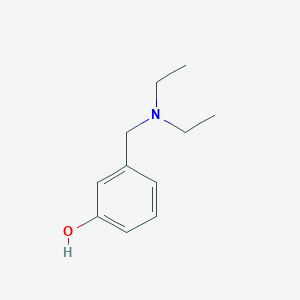
![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B3041332.png)
![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B3041333.png)
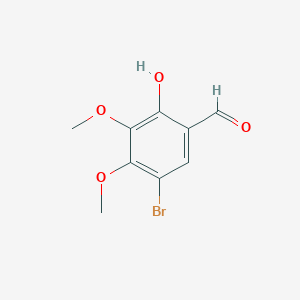
![1-[4-(3-fluoroanilino)-1-(2-furylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]pyridinium chloride](/img/structure/B3041336.png)
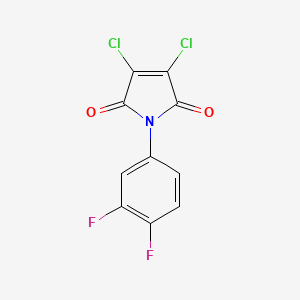
![1-[1-(3,4-difluorophenyl)-4-(4-methoxyanilino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]-4-methylpyridinium chloride](/img/structure/B3041339.png)

![4-(4-Chlorophenyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3041343.png)




